![molecular formula C18H20N2O3S B2953395 (2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1797872-84-4](/img/structure/B2953395.png)
(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are a type of organic compound that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
HIV Entry Inhibition
One study detailed the CCR5 receptor-based mechanism of action of a potent noncompetitive allosteric antagonist, exploring its significant antiviral effects for HIV-1. This antagonist showed a unique divergence of blockade of function and binding, indicating potential use in overcoming HIV viral resistance in clinical settings (Watson et al., 2005).
Antioxidant Properties
Several compounds, including derivatives of methanones, have been synthesized and evaluated for their in vitro antioxidant activities. These studies highlight the effective antioxidant power of synthesized bromophenols, comparing their activities to standard antioxidant compounds and demonstrating promising molecules for potential antioxidant properties (Çetinkaya et al., 2012).
Structural and Biological Activity Analysis
The crystal structure and biological activity of certain methanol derivatives synthesized through specific reactions have been characterized, revealing insights into their molecular configurations and potential biological applications (Yuan et al., 2017).
Antimicrobial and Analgesic Activities
Research into novel carbaldehyde derivatives has shown pronounced antimicrobial and analgesic activities, with certain compounds exhibiting high receptor affinity in molecular docking studies. This suggests the potential for developing these compounds into effective treatments (Jayanna et al., 2013).
Anticancer Agents
A new series of derivatives has been synthesized and evaluated for in vitro anticancer activity against various cancer cell lines. Some derivatives exhibited potent anticancer activity, highlighting the potential for further development into anticancer agents (Battula et al., 2017).
将来の方向性
While specific future directions for the compound you mentioned are not available, research into thiazole derivatives continues due to their diverse biological activities . For instance, hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy .
作用機序
Target of Action
The primary targets of (2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5Thiazole derivatives, a key structural component of this compound, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These compounds often target enzymes or receptors that are critical for the survival or replication of pathogens or cancer cells .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often inhibiting enzyme activity or blocking receptor signaling . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Thiazole derivatives have been found to affect a wide range of pathways, including those involved in bacterial cell wall synthesis, viral replication, and cancer cell proliferation . The downstream effects of these interactions can include the death of pathogens or cancer cells, or the inhibition of their growth and replication .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme critical for bacterial cell wall synthesis, the result could be the death of the bacteria. If it blocks a receptor necessary for cancer cell proliferation, the result could be the inhibition of cancer growth .
特性
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(15-13-24-16(19-15)14-5-2-1-3-6-14)20-9-7-18(8-10-20)22-11-4-12-23-18/h1-3,5-6,13H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZTVDVXPDUWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

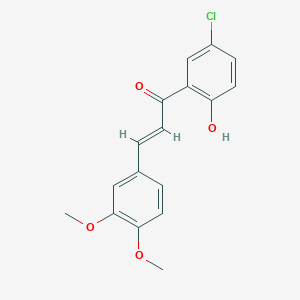
![N-(2,4-difluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2953315.png)
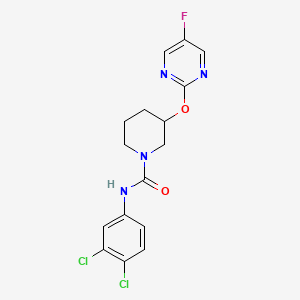

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2953320.png)
![(2E)-2-acetyl-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B2953321.png)

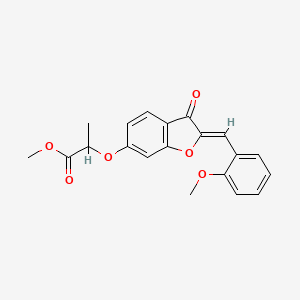
![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2953325.png)
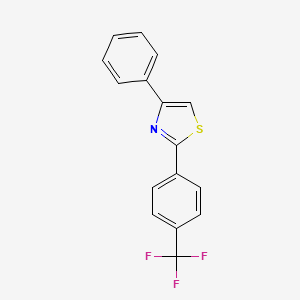

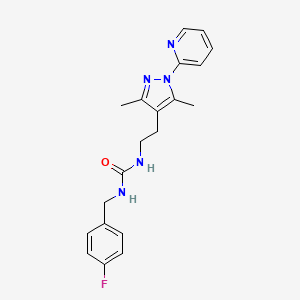
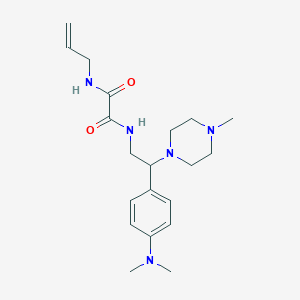
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2953335.png)